BMS-191095

Vue d'ensemble

Description

BMS 191095 est un puissant et sélectif ouvreur des canaux potassiques mitochondriaux sensibles à l'ATP. Il est connu pour sa capacité à améliorer la récupération de la fonction postischémique et à réduire la libération de déshydrogénase lactique dans les cœurs de rats isolés . Ce composé est dépourvu d'activité vasodilatatrice périphérique, ce qui en fait un outil unique et précieux en recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BMS 191095 implique plusieurs étapes, notamment la formation d'un cycle benzopyranne et l'introduction de divers groupes fonctionnels. Les étapes clés incluent :

- Formation du cycle benzopyranne.

- Introduction du groupe 4-chlorophényle.

- Addition du groupe imidazol-2-ylméthyle.

- Formation du produit final par une série d'étapes de purification .

Méthodes de production industrielle

Les méthodes de production industrielle de BMS 191095 ne sont pas largement documentées. Le composé est généralement synthétisé dans les laboratoires de recherche en utilisant les voies de synthèse et les conditions de réaction mentionnées ci-dessus .

Analyse Des Réactions Chimiques

Types de réactions

BMS 191095 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution peuvent être utilisées pour introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant BMS 191095 comprennent :

Agents oxydants : Tels que le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium.

Réactifs de substitution : Tels que les halogènes et les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir des réactions de BMS 191095 dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme de produits substitués .

Applications de la recherche scientifique

BMS 191095 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les canaux potassiques mitochondriaux sensibles à l'ATP.

Biologie : Employé dans la recherche sur l'agrégation plaquettaire et la fonction mitochondriale.

Médecine : Investigé pour ses effets cardioprotecteurs potentiels dans les lésions d'ischémie-reperfusion.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les canaux mitochondriaux

Mécanisme d'action

BMS 191095 exerce ses effets en activant sélectivement les canaux potassiques mitochondriaux sensibles à l'ATP. Cette activation conduit à l'inhibition de l'agrégation plaquettaire humaine et à la protection des cardiomyocytes pendant les lésions d'ischémie-reperfusion. Les cibles moléculaires impliquées comprennent les canaux potassiques mitochondriaux, qui jouent un rôle crucial dans le maintien de l'homéostasie cellulaire et la protection des cellules contre le stress .

Applications De Recherche Scientifique

Pharmacological Profile

BMS-191095 exhibits a unique pharmacological profile that distinguishes it from other K channel openers. It primarily acts on mitochondrial K channels, providing cardioprotection without significant peripheral vasodilatory effects. Key findings from various studies include:

- Cardioprotective Effects : In isolated rat hearts subjected to ischemia, this compound significantly increased the time to onset of ischemic contracture with an effective concentration (EC) of 1.5 µM, comparable to other agents like cromakalim but with reduced vasodilatory activity .

- Mechanism of Action : The cardioprotective effects are mediated through the opening of mitochondrial K channels, which are crucial in protecting cardiomyocytes during ischemic events. The activity is reversible by glyburide and sodium 5-hydroxydecanoate, indicating a specific interaction with these channels .

Case Studies and Research Findings

A selection of studies highlights the diverse applications of this compound:

Mécanisme D'action

BMS 191095 exerts its effects by selectively activating mitochondrial ATP-sensitive potassium channels. This activation leads to the inhibition of human platelet aggregation and the protection of cardiomyocytes during ischemia/reperfusion injury. The molecular targets involved include mitochondrial potassium channels, which play a crucial role in maintaining cellular homeostasis and protecting cells from stress .

Comparaison Avec Des Composés Similaires

Composés similaires

BMS 180448 : Un autre ouvreur cardio-sélectif des canaux potassiques mitochondriaux sensibles à l'ATP avec des effets cardioprotecteurs similaires.

Lemakalim : Un puissant ouvreur cardio-non-sélectif des canaux potassiques sensibles à l'ATP.

SKP-450 : Un autre ouvreur cardio-non-sélectif des canaux potassiques sensibles à l'ATP.

Unicité de BMS 191095

BMS 191095 est unique en raison de son activation sélective des canaux potassiques mitochondriaux sensibles à l'ATP et de son absence d'activité vasodilatatrice périphérique. Cela en fait un outil précieux pour étudier la fonction mitochondriale et développer de nouveaux agents thérapeutiques ciblant ces canaux .

Activité Biologique

BMS-191095 is a selective mitochondrial ATP-sensitive potassium (mitoK_ATP) channel opener that has garnered attention for its cardioprotective effects, particularly in the context of ischemia and reperfusion injury. This article will explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological profile, and relevant research findings.

This compound exerts its effects primarily through the selective activation of mitoK_ATP channels, which play a crucial role in cellular protection against metabolic stress and ischemic injury. The activation of these channels leads to several beneficial outcomes:

- Cardioprotection : this compound has been shown to protect cardiomyocytes from ischemic damage by reducing oxidative stress and stabilizing mitochondrial function.

- Inhibition of Platelet Aggregation : The compound inhibits collagen-induced platelet aggregation, a critical factor in thrombus formation during ischemic events. This effect is mediated through mitochondrial K_ATP channels, suggesting a dual mechanism of action involving both cardiomyocyte protection and antiplatelet activity .

- Calcium Homeostasis Modulation : this compound influences intracellular calcium levels, which is vital for maintaining cellular function and preventing apoptosis under stress conditions .

Pharmacological Profile

This compound has been characterized for its pharmacological properties in various studies:

Research Findings

Numerous studies have explored the biological activity of this compound, providing insights into its therapeutic potential:

- Cardioprotective Effects in Ischemia : In a study involving isolated rat hearts, this compound demonstrated significant cardioprotection during ischemic episodes by preventing mitochondrial dysfunction and reducing infarct size .

- Neuroprotective Properties : Research showed that this compound reduces neuronal damage following transient focal cerebral ischemia in animal models. This effect is attributed to the selective opening of mitoK_ATP channels without generating reactive oxygen species (ROS), highlighting its potential in neuroprotection during ischemic events .

- Effects on Platelet Function : The compound's ability to inhibit platelet aggregation suggests a role in preventing thrombotic complications associated with cardiovascular diseases. This was evidenced by the blockade of aggregation induced by collagen and thrombin, demonstrating its antiplatelet properties .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Study on Ischemic Preconditioning : In a controlled experiment, pre-treatment with this compound resulted in reduced myocardial injury during subsequent ischemic events, supporting its use as a therapeutic agent for patients at risk of myocardial infarction.

- Neuroprotection in Stroke Models : In rat models of stroke, administration of this compound prior to induced ischemia significantly improved outcomes by preserving neuronal integrity and function post-reperfusion.

Propriétés

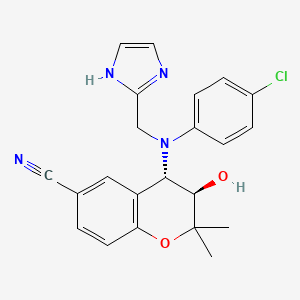

IUPAC Name |

(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16/h3-11,20-21,28H,13H2,1-2H3,(H,25,26)/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIKIPXIDLITMP-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166095-21-2 | |

| Record name | BMS-191095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166095212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-191095 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6V527OYN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.